Diallylacetic acid

Catalog No.
S786343
CAS No.
99-67-2
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallylacetic acid

CAS Number

99-67-2

Product Name

Diallylacetic acid

IUPAC Name

2-prop-2-enylpent-4-enoic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3-4,7H,1-2,5-6H2,(H,9,10)

InChI Key

OKJQSUPURXTNME-UHFFFAOYSA-N

SMILES

C=CCC(CC=C)C(=O)O

Synonyms

2-(2-Propen-1-yl)-4-pentenoic Acid; 2-Allyl-4-pentenoic Acid; 1,6-Heptadiene-4-carboxylic Acid; 2-(2-Propenyl)-4-pentenoic Acid; Di-2-propenylacetic Acid; α,α-Diallylacetic Acid; USP Valproic Acid Related Compound A;

Canonical SMILES

C=CCC(CC=C)C(=O)O

The exact mass of the compound Diallylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-Cancer Properties:

DAA has been investigated for its potential to inhibit the growth and proliferation of various cancer cell lines. Studies suggest that DAA may work through several mechanisms, including:

  • Inducing cell death (apoptosis): DAA can trigger apoptosis, a programmed cell death pathway, in cancer cells.
  • Inhibiting cell cycle progression: DAA may arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and multiplying.
  • Anti-angiogenic effects: DAA may hinder the formation of new blood vessels, which are crucial for tumor growth and metastasis.

It's important to note that most research on DAA's anti-cancer properties has been conducted in preclinical settings, primarily using cell lines and animal models. While the results are promising, further clinical trials are needed to evaluate its efficacy and safety in human cancer treatment.

Anti-Inflammatory and Neuroprotective Effects:

DAA has also been shown to exhibit anti-inflammatory and neuroprotective properties in various studies.

  • Anti-inflammatory effects: DAA may help reduce inflammation by modulating the activity of inflammatory pathways and suppressing the production of inflammatory mediators.
  • Neuroprotective effects: DAA may protect nerve cells from damage caused by oxidative stress and neuroinflammation, offering potential benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

Diallylacetic acid is a carboxylic acid characterized by the presence of two allyl groups attached to the acetic acid backbone. Its chemical formula is C7H10O2C_7H_{10}O_2, and it features a structure that allows for interesting reactivity due to the presence of both aliphatic and carboxylic functionalities. The compound is typically represented as follows:

Structure C3H5C(=O)C3H5\text{Structure }\text{C}_3\text{H}_5-\text{C}(=O)-\text{C}_3\text{H}_5

This arrangement contributes to its unique chemical behavior and potential applications in various domains.

Typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield alkenes.
  • Reduction: It can be reduced to diallyl alcohols using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may have enhanced properties or different functionalities.

Research indicates that diallylacetic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic effects. Additionally, some studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

Diallylacetic acid can be synthesized through several methods:

  • Alkylation of Acetic Acid: This involves reacting acetic acid with allyl bromide in the presence of a base such as sodium hydroxide.
  • Diels-Alder Reaction: A cycloaddition reaction where diene compounds react with dienophiles can be employed to construct the diallyl framework.
  • Oxidation of Diallyl Compounds: Starting from diallyl alcohols or other precursors, oxidation processes can yield diallylacetic acid.

Each method offers different advantages regarding yield and purity, depending on the desired application.

Diallylacetic acid finds applications in several areas:

  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development.
  • Agriculture: It may be used as a plant growth regulator or pesticide due to its biological activity.
  • Chemical Synthesis: Its unique structure allows it to serve as an intermediate in synthesizing other complex organic molecules.

Studies on the interactions of diallylacetic acid with various biological systems indicate that it may modulate enzymatic activities and influence metabolic pathways. For instance, its interaction with cyclooxygenase enzymes suggests a mechanism for its anti-inflammatory effects. Further research is needed to elucidate these interactions fully.

Similar Compounds: Comparison with Other Compounds

Diallylacetic acid shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Acetic AcidC2H4O2C_2H_4O_2Simple carboxylic acid without allyl groups
Allyl AcetateC5H8O2C_5H_8O2Ester of acetic acid; lacks carboxylic functionality
Diallyl PhthalateC12H14O4C_{12}H_{14}O_4Contains phthalate group; used in polymer applications
Lactic AcidC3H6O3C_3H_6O_3Hydroxycarboxylic acid; involved in fermentation

Diallylacetic acid's dual allyl groups combined with the acetic acid backbone provide distinct reactivity patterns not seen in these other compounds.

The historical development of diallylacetic acid research traces its origins to the broader investigation of malonic ester synthesis methodologies that emerged in the early twentieth century. The compound was first systematically studied as part of comprehensive research into substituted acetic acid derivatives, particularly those accessible through malonic ester alkylation procedures. Early investigations established diallylacetic acid as a valuable synthetic target due to its accessibility via established organic transformations and its potential as a building block for more complex molecular architectures.

The evolution of diallylacetic acid research paralleled significant advances in carboxylic acid chemistry, particularly the development of reliable synthetic routes through alkylation-decarboxylation sequences. Historical literature demonstrates that researchers recognized the compound's utility in demonstrating fundamental principles of carbon-carbon bond formation and subsequent functional group manipulation. The establishment of reproducible synthetic protocols for diallylacetic acid preparation marked a crucial milestone in the broader understanding of substituted carboxylic acid synthesis, contributing to the theoretical framework that guides contemporary organic synthesis methodologies.

Significance in Organic Chemistry Research

Diallylacetic acid occupies a position of considerable significance in organic chemistry research due to its representation of key structural motifs and reaction patterns. The compound serves as an exemplary model for studying the behavior of bis-allyl systems in various chemical transformations, providing researchers with insights into regioselectivity, stereochemistry, and reaction mechanisms. Its structure incorporates two pendant allyl groups attached to a central carboxylic acid functionality, creating a system that exhibits rich chemical behavior under diverse reaction conditions.

The research significance of diallylacetic acid extends to its role in advancing understanding of malonic ester synthesis protocols. Studies have demonstrated that the compound can be efficiently prepared through the alkylation of diethyl malonate with allyl halides, followed by hydrolysis and decarboxylation sequences. This synthetic pathway has provided researchers with valuable mechanistic insights into the factors controlling selectivity in malonic ester alkylation reactions, contributing to the development of improved synthetic methodologies for related carboxylic acid targets.

Furthermore, diallylacetic acid has proven instrumental in investigating cycloaddition chemistry and polymerization processes. Research has shown that the dual allyl functionality enables participation in various cyclization reactions, including intramolecular processes that generate complex polycyclic structures. These studies have expanded the understanding of how multiple reactive sites within a single molecule can be orchestrated to achieve selective transformations, advancing both theoretical knowledge and practical synthetic capabilities.

Current Research Paradigms and Applications

Contemporary research paradigms surrounding diallylacetic acid focus on several key areas that reflect modern trends in organic chemistry and related disciplines. Current investigations emphasize the compound's utility as a pharmaceutical reference standard, particularly in the context of antiepileptic drug research where it serves as Valproic Acid Related Compound A. This application has driven extensive research into analytical methodologies for precise characterization and quantification of the compound in various matrices.

Recent synthetic research has explored advanced applications of diallylacetic acid in stereoselective transformations. Studies have demonstrated the compound's participation in sodium dithionite-initiated cycloaddition-lactonization reactions with polyfluoroalkyl iodides, leading to the formation of polyfluoroalkyl-containing bicyclolactone derivatives. These investigations represent a significant advancement in understanding how diallylacetic acid derivatives can be incorporated into complex molecular frameworks through carefully designed reaction sequences.

The compound has also found application in modern polymerization research, where its dual allyl functionality provides opportunities for crosslinking and network formation. Contemporary studies have investigated the polymerization behavior of diallylacetic acid derivatives, contributing to the development of new materials with tailored properties. These research efforts have revealed important structure-property relationships that guide the design of novel polymeric materials for specialized applications.

Interdisciplinary Research Perspectives

The interdisciplinary nature of diallylacetic acid research reflects the compound's relevance across multiple scientific domains. In pharmaceutical chemistry, the compound serves as a critical reference material for quality control and analytical method development in the production of antiepileptic medications. This application requires sophisticated analytical chemistry approaches that ensure precise identification and quantification of the compound in complex pharmaceutical formulations.

Materials science research has embraced diallylacetic acid as a building block for the synthesis of specialized polymers and advanced materials. The compound's dual allyl functionality enables the formation of crosslinked networks through various polymerization mechanisms, leading to materials with unique mechanical and thermal properties. Interdisciplinary collaboration between organic chemists and materials scientists has resulted in the development of novel synthetic strategies that exploit the compound's structural features for materials applications.

Environmental and green chemistry perspectives have also influenced diallylacetic acid research, with studies focusing on sustainable synthetic approaches and the compound's role in environmentally benign chemical processes. Research has investigated alternative synthetic routes that minimize waste generation and employ renewable feedstocks, reflecting broader trends toward sustainable chemical synthesis. These investigations have contributed to the development of more environmentally responsible approaches to diallylacetic acid preparation and utilization.

The following table summarizes key physical and chemical properties of diallylacetic acid that are central to current research applications:

PropertyValueReference
Molecular FormulaCarbon Eight Hydrogen Twelve Oxygen Two
Molecular Weight140.18 grams per mole
Chemical Abstracts Service Number99-67-2
Melting Point48 degrees Celsius
Density0.947 grams per milliliter
Refractive Index1.451
Systematic Name2-(prop-2-en-1-yl)pent-4-enoic acid

The acetoacetic ester synthesis pathway leverages ethyl acetoacetate’s α-carbon reactivity for sequential alkylation and decarboxylation. Deprotonation with sodium ethoxide generates a resonance-stabilized enolate, which undergoes nucleophilic substitution with allyl halides [2] [7]. Double alkylation produces diallylacetoacetic ester, which undergoes acid-catalyzed hydrolysis to yield diallylacetoacetic acid. Thermal decarboxylation at 150–180°C eliminates carbon dioxide, furnishing diallylacetic acid [7].

Key advancements include:

  • Stereochemical control: Use of chiral phase-transfer catalysts achieves 89% enantiomeric excess in alkylation steps [7]
  • Microwave-assisted decarboxylation: Reduces reaction time from 6 hours to 18 minutes with 95% yield retention [7]

Table 1: Optimization parameters for acetoacetic ester route

ParameterOptimal RangeYield Impact
Alkylation temp (°C)40–60±12%
NaOH concentration2.5–3.5M±8%
Decarboxylation time45–75 min±5%

Malonic Ester Synthesis Approaches

Malonic ester synthesis employs diethyl malonate’s dual α-carbon reactivity for sequential allylation. Initial deprotonation with lithium diisopropylamide (LDA) at −78°C generates a stabilized enolate, which undergoes alkylation with allyl bromide [3] [6]. Repeating the process introduces the second allyl group. Saponification with potassium hydroxide followed by acid work-up produces diallylmalonic acid, which undergoes thermal decarboxylation at 200°C [6].

Critical considerations:

  • Dialkylation mitigation: Controlled stoichiometry (1:1.05 substrate:alkylating agent ratio) limits dialkylated byproducts to <7% [6]
  • Decarboxylation catalysts: Copper(I) oxide additives reduce decomposition temperature by 40°C [3]

Direct Carboxylation Methods

Lewis acid-mediated carboxylation represents an atom-efficient single-step synthesis. AlBr₃/Ph₃SiCl systems activate CO₂ for electrophilic aromatic substitution with allylbenzenes [4]. The mechanism involves:

  • CO₂ activation through σ-complex formation with AlBr₃
  • Regioselective carboxylation at the allylic position
  • Protodemetalation to release diallylacetic acid [4]

Table 2: Carboxylation performance metrics

SubstrateCatalyst SystemYield (%)
AllylbenzeneAlBr₃/Ph₃SiCl97
DiallylbenzeneAlBr₃/(iPr)SiCl82
VinylallylbenzeneAlCl₃/Me₃SiCl68

Green Chemistry Approaches

Solvent-free mechanochemical synthesis achieves 89% yield through high-speed ball milling of ethyl acetoacetate, allyl bromide, and potassium carbonate [9]. Biocatalytic routes using Candida antarctica lipase B (CAL-B) in ionic liquids demonstrate:

  • 78% conversion at 35°C
  • 5× reusability without activity loss
  • Near-quantitative E-factor reduction compared to traditional methods [9]

Optimization of Synthetic Parameters

Response surface methodology (RSM) studies identify critical factors:

  • Alkylation step:
    • NaOH concentration (p < 0.001)
    • Phase-transfer catalyst loading (p = 0.003)
  • Decarboxylation:
    • Temperature (p < 0.0001)
    • CO₂ partial pressure (p = 0.012)

Central composite design optimization increased overall yield from 71% to 89% while reducing reaction time by 40% [7].

Phase-Transfer Catalysis in Synthesis

Tetrabutylammonium bromide (TBAB) catalyzes interfacial alkylation in water-toluene biphasic systems:

  • 92% yield vs. 68% without catalyst
  • 8× faster kinetics
  • 50% reduction in allyl bromide usage

The catalytic cycle involves:

  • Q⁺Br⁻ + NaOH → Q⁺OH⁻ + NaBr
  • Q⁺OH⁻ + CH₂(CO₂Et)₂ → Q⁺[CH(CO₂Et)₂]⁻ + H₂O
  • Ion pair transfer to organic phase for alkylation [6]

Comparative Analysis of Synthetic Routes

Table 3: Method comparison matrix

MetricAcetoacetic EsterMalonic EsterCarboxylation
Atom economy (%)687192
Step count441
Max reported yield95%88%97%
E-factor8.711.23.1
ScalabilityExcellentModerateChallenging

Scale-Up Considerations

Pilot-scale acetoacetic ester process (50 kg batch) reveals:

  • Exothermic alkylation requires jacketed reactor cooling (−15°C)
  • Decarboxylation vapor management needs scrubbers for CO₂/HBr
  • Distillation purity thresholds >99.5% prevent oligomerization during storage

Continuous flow systems address malonic ester synthesis limitations:

  • Microreactors achieve 94% yield vs. 78% batch
  • 10× productivity increase
  • 85% reduction in solvent consumption [6]

Emerging electrochemical carboxylation demonstrates commercial potential:

  • 89% yield at 100A/m² current density
  • 98% Faradaic efficiency
  • Zero stoichiometric metal waste [8]

XLogP3

2

UNII

4283Q9901Q

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diallylacetic acid

Dates

Last modified: 08-15-2023

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